molecular formula C18H16N2O2 B2926918 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide CAS No. 946247-07-0

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide

Cat. No.: B2926918
CAS No.: 946247-07-0
M. Wt: 292.338
InChI Key: MVMLLKPDXRACOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery of Benzisoxazole-Based Pharmaceuticals

Benzisoxazole derivatives emerged as critical pharmacophores in the late 20th century, with early applications in antipsychotics such as risperidone and paliperidone. The discovery of zonisamide, a benzisoxazole-derived anticonvulsant, further validated the scaffold’s ability to cross the blood-brain barrier and interact with neuronal ion channels. A pivotal advancement occurred with Basarab et al.’s development of spiropyrimidine-trione benzisoxazoles, which demonstrated potent Gram-positive antibacterial activity through dual inhibition of DNA gyrase and topoisomerase IV. The incorporation of naphthamide moieties, as seen in N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide, represents a modern strategy to enhance target affinity by leveraging π-π stacking interactions with aromatic residues in enzyme binding pockets.

Significance in Modern Heterocyclic Chemistry Research

The benzisoxazole nucleus provides a versatile platform for rational drug design due to three key properties:

  • Electronic Tunability : The adjacent nitrogen and oxygen atoms enable precise modulation of electron density through substituents at positions C-3 and C-5, directly influencing ligand-receptor binding kinetics.
  • Bioisosteric Potential : Benzisoxazole serves as a non-classical bioisostere for benzothiazole and benzimidazole rings, allowing retention of biological activity while improving metabolic stability.
  • Conformational Restriction : The fused bicyclic system enforces planar rigidity, reducing entropy penalties during protein-ligand complex formation.

Recent synthetic innovations include the use of hydroxylamine-O-sulfonic acid for one-pot benzisoxazole cyclization from salicylaldehyde precursors, enabling efficient large-scale production of derivatives.

Positioning within Isoxazole Medicinal Chemistry Framework

Isoxazole-containing drugs achieve therapeutic effects through three primary mechanisms:

Mechanism Example Compounds Biological Target
Enzyme Inhibition Zonisamide, Compound 75 Carbonic anhydrase, HDACs
Receptor Modulation Risperidone, Iloperidone 5-HT~2A~, D~2~ receptors
Nucleic Acid Interaction Spiropyrimidine-trione derivatives DNA gyrase, Topoisomerase IV

This compound extends this framework through its naphthamide substituent, which introduces additional hydrophobic interactions critical for binding to ATP-dependent targets like kinase domains. Molecular docking studies suggest the tetrahydrobenzoisoxazole moiety occupies allosteric pockets in HDAC enzymes, while the naphthamide group stabilizes the deacetylated lysine substrate.

Current Research Status and Scientific Interest Trends

Analysis of 2023–2025 publications reveals three dominant research trajectories:

  • Antimicrobial Resistance Solutions : Derivatives with C-3 amide substituents show sub-μM MIC values against Staphylococcus aureus and Mycobacterium tuberculosis, with compound 53 achieving MIC = 3.25 μg/mL against MTB H37Rv.
  • Epigenetic Cancer Therapeutics : HDAC inhibitors like compound 75 (IC~50~ = 2 μM in AML cells) demonstrate benzisoxazole’s potential in reversing aberrant histone acetylation.
  • Neurodegenerative Disease Applications : N-benzylpiperidine benzisoxazoles exhibit nanomolar AChE inhibition (K~i~ = 8.2 nM), suggesting utility in Alzheimer’s disease palliation.

Emerging trends include the use of machine learning to predict substituent effects on ADMET profiles and the integration of benzisoxazole motifs into PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(14-10-5-7-12-6-1-2-8-13(12)14)19-18-15-9-3-4-11-16(15)20-22-18/h1-2,5-8,10H,3-4,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMLLKPDXRACOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroximinoyl chlorides with terminal alkynes under mild conditions to form the isoxazole ring . Another method includes the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as casein kinase 2 and glycogen synthase kinase-3beta, which are involved in the phosphorylation of tumor suppressor proteins . This inhibition prevents the deactivation of these proteins, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydrobenzoisoxazole core distinguishes it from thiophene (e.g., compound 24) or triazole (e.g., compound 6m) analogs.
  • The naphthamide group in the target compound provides a larger aromatic surface compared to the chromen-4-one in or the chlorophenyl group in , which may influence hydrophobic binding or π-π stacking.

Key Observations :

  • The target compound’s synthesis may resemble alkylation or coupling strategies seen in , where formamide derivatives are functionalized with electrophilic reagents.
  • Triazole-based analogs (e.g., 6m ) utilize click chemistry, which is modular but distinct from the target’s likely amide bond formation .

Spectroscopic Characteristics

Compound IR Peaks (cm⁻¹) NMR Signals (δ, ppm) HRMS Data Reference
Target Compound Expected C=O (~1678), aromatic C=C (~1606) Not reported in evidence
6m 3291 (–NH), 1678 (C=O), 785 (–C–Cl) Not reported [M + H]⁺: 393.1112 (calc. 393.1118)
Compound 24 δ 3.4 (CH2), 7.5–8.2 (aromatic), 13.0 (NH)
Compound 2 (triazole derivative) δ 3.4 (CH2), 4.3 (NH2), 7.5–8.2 (aromatic)

Key Observations :

  • The target compound’s IR spectrum would likely show similarities to 6m (e.g., C=O and aromatic C=C stretches) but lacks chlorine-related peaks (e.g., 785 cm⁻¹) .
  • NMR data for the target compound’s tetrahydrobenzoisoxazole core might resemble δ 2.5–3.0 (cyclohexene protons) and δ 6.5–8.5 (naphthamide aromatics), though this is speculative.

Key Observations :

  • However, specific activity data are lacking.
  • Thiophene-based analogs (e.g., 21b ) demonstrate EGFR/HER2 inhibition, highlighting how heterocycle choice (isoxazole vs. thiophene) could redirect therapeutic utility .

Biological Activity

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoxazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H16N2O2
  • CAS Number : 577975-37-2
  • Molecular Weight : 292.33 g/mol

This compound features a naphthamide moiety linked to a tetrahydrobenzo[c]isoxazole ring, which contributes to its biological activity. The presence of both nitrogen and oxygen atoms in the isoxazole ring enhances its interaction with biological targets.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and enzyme inhibition:

  • GABA Uptake Inhibition : This compound has been identified as a potential GABA uptake inhibitor, suggesting it may enhance GABAergic neurotransmission by increasing GABA concentrations in the synaptic cleft.
  • Enzyme Inhibition : It has shown inhibitory effects on key enzymes such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in metabolic pathways associated with cancer and other diseases.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds in this class have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Mechanistic Insights : The antitumor mechanism may involve the modulation of metabolic pathways that cancer cells rely on for growth and survival.

Neuropharmacological Effects

The neuropharmacological profile of this compound indicates potential therapeutic applications in neurological disorders:

  • Anxiolytic Effects : By enhancing GABAergic transmission, this compound may exhibit anxiolytic properties similar to benzodiazepines without the associated side effects.
  • Cognitive Enhancement : Some studies suggest that compounds affecting GABA levels can improve cognitive function, making them candidates for treating cognitive impairments associated with aging or neurodegenerative diseases.

Summary of Key Findings

Study FocusFindings
GABA Uptake InhibitionIncreased synaptic GABA levels leading to enhanced neurotransmission.
Enzyme InhibitionSignificant inhibition of PDK1 and LDHA activities in cancer cell lines.
Antitumor ActivityInduced apoptosis in multiple cancer cell lines; potential for development as an anticancer agent .
Neuropharmacological EffectsPotential anxiolytic and cognitive-enhancing effects observed in preclinical models.

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of isoxazole derivatives similar to this compound on breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
  • Neuropharmacology : Another case study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results showed improved cognitive performance and reduced neuroinflammation markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.